molecular formula C17H22N2O5S2 B253598 N-(2,6-dimethylphenyl)-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide

N-(2,6-dimethylphenyl)-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide

Cat. No. B253598
M. Wt: 398.5 g/mol
InChI Key: QSXXFJXZLCFQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide, also known as DMSO2-MSB, is a sulfonamide compound that has been widely studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential for use as a tool in the study of various biological processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide is not fully understood, but it is believed to involve the binding of the compound to specific sites on proteins, leading to changes in their structure and function. This binding may also lead to inhibition of enzyme activity, making N-(2,6-dimethylphenyl)-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide a potential tool for drug discovery.
Biochemical and Physiological Effects:
Studies have shown that N-(2,6-dimethylphenyl)-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide can have a variety of biochemical and physiological effects, including inhibition of certain enzymes, modulation of protein-protein interactions, and disruption of cellular signaling pathways. These effects make N-(2,6-dimethylphenyl)-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide a potentially useful tool for studying various biological processes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,6-dimethylphenyl)-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide in lab experiments is its high affinity for certain proteins, which allows for the study of their interactions and functions. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving N-(2,6-dimethylphenyl)-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide. Some possible areas of study include the development of new drugs based on the compound's structure, the identification of new protein targets for drug development, and the investigation of the compound's potential use in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide and its potential effects on biological systems.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide involves several steps, including the reaction of 2,6-dimethylphenylamine with 4-methoxy-3-nitrobenzenesulfonyl chloride to produce the intermediate compound 4-methoxy-3-(2,6-dimethylphenylamino)benzenesulfonyl chloride. This intermediate is then reacted with N-methylmethanesulfonamide in the presence of a base to produce the final product, N-(2,6-dimethylphenyl)-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide.

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide has been studied for its potential use in a variety of scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and drug discovery. This compound has been shown to have a high affinity for certain proteins, making it a useful tool for studying their interactions and functions.

properties

Product Name

N-(2,6-dimethylphenyl)-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide

Molecular Formula

C17H22N2O5S2

Molecular Weight

398.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide

InChI

InChI=1S/C17H22N2O5S2/c1-12-7-6-8-13(2)17(12)18-26(22,23)14-9-10-16(24-4)15(11-14)19(3)25(5,20)21/h6-11,18H,1-5H3

InChI Key

QSXXFJXZLCFQBD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)N(C)S(=O)(=O)C

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)N(C)S(=O)(=O)C

Origin of Product

United States

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